molecular formula C14H16N4O B7955655 CID 12307845

CID 12307845

Cat. No. B7955655
M. Wt: 256.30 g/mol
InChI Key: PUDMEXIJNZOGIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a discussion of how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .


Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, including its atomic arrangement and any important structural features .


Chemical Reactions Analysis

This would cover the types of chemical reactions the compound undergoes, including its reactivity and the products it forms .


Physical And Chemical Properties Analysis

This would cover the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug or active molecule, this would involve a discussion of how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve a discussion of the compound’s safety profile and any hazards associated with its use .

Future Directions

This would cover potential future research directions related to the compound, such as new applications or areas of study .

properties

IUPAC Name

2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-9-18(7-6-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMEXIJNZOGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12307845

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